molecular formula C16H13FN4 B5007932 [4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine

[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine

Cat. No.: B5007932
M. Wt: 280.30 g/mol
InChI Key: YVBCEHOFOWQBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a pyrimidine ring, with a hydrazine moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-fluorobenzaldehyde with acetophenone to form a chalcone intermediate This intermediate undergoes cyclization with guanidine to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

    Oxidation: Formation of azo derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its derivatives are tested for activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylhydrazine: A simpler analog with similar reactivity but lacking the pyrimidine ring.

    6-Phenylpyrimidin-2-ylhydrazine: Similar structure but without the fluorophenyl group.

    4-(4-Fluorophenyl)pyrimidine: Lacks the hydrazine moiety but shares the pyrimidine and fluorophenyl structure.

Uniqueness

[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine is unique due to the combination of the fluorophenyl, phenyl, and hydrazine groups attached to the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4/c17-13-8-6-12(7-9-13)15-10-14(19-16(20-15)21-18)11-4-2-1-3-5-11/h1-10H,18H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBCEHOFOWQBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.